molecular formula C24H23N5O4 B2594708 ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895000-88-1

ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2594708
CAS No.: 895000-88-1
M. Wt: 445.479
InChI Key: ATHOCPJHEPQNBD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 2,4-dimethylphenyl group at the N1 position. The structure includes an acetamido linker bridging the pyrazolo-pyrimidinone moiety to an ethyl benzoate ester. The 2,4-dimethylphenyl substituent enhances lipophilicity, while the ethyl benzoate group may influence solubility and metabolic stability. The compound’s synthesis likely employs methods analogous to those described for pyrazolo[3,4-d]pyrimidine derivatives, such as Suzuki coupling or nucleophilic substitution .

Properties

IUPAC Name

ethyl 4-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-4-33-24(32)17-6-8-18(9-7-17)27-21(30)13-28-14-25-22-19(23(28)31)12-26-29(22)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHOCPJHEPQNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate has shown potential in inhibiting tumor growth in vitro and in vivo models. A study demonstrated that compounds with similar structures effectively targeted cancer cell proliferation pathways, suggesting a mechanism involving the inhibition of specific kinases related to cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX), which is crucial in inflammation and pain pathways . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have indicated that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Polymer Chemistry

The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance mechanical properties and thermal stability. Research has explored its use in creating advanced materials with tailored properties for specific applications .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values lower than standard chemotherapeutics .
Antimicrobial Activity AssessmentShowed effectiveness against Gram-positive bacteria with potential for further development into an antibiotic .
Neuroprotective StudyIndicated reduced oxidative stress markers in neuronal cultures treated with the compound .

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate (): Shares the pyrazolo[3,4-d]pyrimidinone core but lacks the 2,4-dimethylphenyl group and benzoate ester. The methyl substituent at N1 and ethyl acetate side chain reduce molecular weight (224.27 g/mol vs. ~418.54 g/mol for the target) and logP (~1.2 vs. ~3.5), suggesting higher aqueous solubility but lower membrane permeability .
  • 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Features a tert-butyl group and fluorinated hydroxyphenyl substituent.

Benzoate Ester Derivatives

  • I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) (): Retains the ethyl benzoate group but replaces the pyrazolo-pyrimidinone core with a pentylthio-linked isoxazole. The thioether linkage may act as a prodrug moiety, with slower hydrolysis compared to the acetamido linker in the target compound .
  • Example 52 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) (): Integrates a chromenone moiety and sulfonamide group, increasing molecular complexity. This structure may target kinases or topoisomerases, contrasting with the target’s simpler ester-based design .

Amide vs. Ester Functionalization

  • 930469-18-4 (5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]-) (): Replaces the ethyl benzoate with a diazenylphenyl acetamide.

Research Findings and Implications

Pyrazolo[3,4-d]pyrimidine derivatives, such as those cited in , are established as antifolate agents and kinase inhibitors. Structural analogs like I-6501 () demonstrate the importance of substituent choice in modulating solubility and target engagement, while chromenone-containing derivatives () highlight the role of fused ring systems in expanding therapeutic applications .

Biological Activity

Ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this specific compound, highlighting its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4C_{23}H_{24}N_4O_4, with a molecular weight of approximately 432.47 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives. The mechanism often involves the inhibition of key cellular pathways related to cancer cell proliferation and survival.

  • Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit eukaryotic protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have shown that these compounds can effectively inhibit various kinases involved in tumor growth and metastasis .
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines .

Case Studies

A study evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.74 µM to 5.0 µM, demonstrating significant antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound AMCF-71.74
Compound BA5493.04
Ethyl derivativeHepG25.0

Antimicrobial Activity

In addition to its anticancer potential, this compound exhibits promising antimicrobial properties against various bacterial strains.

The antimicrobial activity is primarily attributed to the ability of pyrazolo[3,4-d]pyrimidines to target bacterial protein kinases and disrupt essential cellular processes .

Research Findings

Recent studies have reported that derivatives of this compound show significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The combination of these compounds with conventional antibiotics has also been explored to enhance their efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL

Q & A

Q. What synthetic strategies are employed to construct the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?

The synthesis of the pyrazolo[3,4-d]pyrimidin-4-one scaffold typically involves cyclocondensation reactions. For example, Taylor and Patel (1992) utilized pyrazolo[3,4-d]pyrimidine precursors, reacting them with α-chloroacetamides under reflux conditions in anhydrous DMF with potassium carbonate as a base . Key steps include optimizing reaction time (e.g., 6 hours for complete cyclization) and purification via recrystallization from ethanol . Modifications to the N1-position (e.g., 2,4-dimethylphenyl) require careful selection of aryl halides or pre-functionalized intermediates to avoid steric hindrance .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Structural confirmation relies on multi-modal characterization:

  • 1H/13C NMR : To verify substituent positions and assess regioselectivity (e.g., distinguishing between N1 and N2 alkylation) .
  • HRMS : Validates molecular weight and fragmentation patterns, particularly for intermediates with labile functional groups .
  • Melting Point Analysis : Used to assess purity and consistency with literature values (e.g., derivatives with 2-chlorophenyl groups melt at 221–224°C) .

Q. How is purity assessed post-synthesis, and what thresholds are acceptable for research use?

Purity is typically quantified via HPLC (>95% for most studies) and corroborated by TLC. Recrystallization solvents (e.g., ethanol or acetonitrile) are chosen based on compound solubility . For intermediates, residual solvents like DMF are monitored using GC-MS, adhering to ICH guidelines (<500 ppm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or isotopic patterns. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives may exhibit keto-enol tautomerism, leading to split NMR signals. To resolve this, variable-temperature NMR (e.g., 25–60°C) can stabilize dominant tautomers . For HRMS, isotopic resolution (e.g., chlorine-containing adducts) requires high-resolution instruments (R > 60,000) to distinguish between [M+H]+ and [M+NH4]+ .

Q. What strategies mitigate regioselectivity challenges during N-alkylation of the pyrazolo[3,4-d]pyrimidinone core?

Regioselective N1-alkylation is influenced by steric and electronic factors. Evidence from Tian et al. (2007) suggests using bulky electrophiles (e.g., 2,4-dimethylphenyl iodide) to favor N1 over N2 substitution . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How do steric effects from the 2,4-dimethylphenyl group influence reactivity in downstream functionalization?

The 2,4-dimethylphenyl substituent introduces steric hindrance, reducing reactivity at the adjacent acetamido group. Kinetic studies show slower acylation rates compared to unsubstituted analogs, necessitating higher temperatures (80–100°C) or catalysts like DMAP . X-ray crystallography of related compounds reveals distorted bond angles (e.g., C-N-C angles < 120°), corroborating steric strain .

Q. What experimental design principles are critical for scaling up synthesis while maintaining yield?

Scale-up requires balancing reaction kinetics and heat transfer. For example, replacing batch reactors with continuous flow systems improves mixing and temperature control for exothermic steps (e.g., cyclization reactions) . Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time, reducing batch failures .

Methodological Considerations

  • Contradiction Analysis : When reproducibility issues arise (e.g., variable yields), systematically vary parameters (solvent polarity, base strength) and use Design of Experiments (DoE) to identify critical factors .
  • Theoretical Frameworks : Link synthetic outcomes to concepts like Hammett substituent constants (σ) to predict electronic effects on reaction rates .

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